molecular formula C30H20O4 B2960444 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde CAS No. 2170451-48-4

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde

Cat. No.: B2960444
CAS No.: 2170451-48-4
M. Wt: 444.486
InChI Key: UKOWOFJKLANHAG-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (CAS: 2170451-48-4) is a tetraphenylethene (TPE)-based compound featuring four terminal aldehyde groups. Its molecular formula is C₃₀H₂₀O₄, with a molecular weight of 444.48 g/mol . The compound is highly conjugated, enabling applications in covalent organic frameworks (COFs) and aggregation-induced emission (AIE) materials. It serves as a critical linker in COF synthesis via Schiff-base condensation with amines, forming crystalline porous networks . Key applications include iodine capture (e.g., ETTA-PyTTA-COF with 4.6 g/g iodine uptake) , cancer theranostics (e.g., COF-Cu for tumor suppression) , and AIE-active probes (e.g., TBI-TPE with 13× emission enhancement) . The compound is commercially available (≥98% purity) and soluble in polar aprotic solvents like DMF and DMSO .

Properties

IUPAC Name

4-[1,2,2-tris(4-formylphenyl)ethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20O4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOWOFJKLANHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde can be synthesized through the cross-coupling reaction of benzaldehyde derivatives. One common method involves the use of 4-formylbenzaldehyde and ethene-1,1,2,2-tetrayl as starting materials. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Imine Formation: Results in the formation of Schiff bases.

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is primarily based on its ability to form stable imine linkages through condensation reactions with amines. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a linker, creating a robust network structure. Additionally, its high conjugation and electron-rich nature make it suitable for applications in fluorescence and photoluminescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde) (ETBC)
  • Structure : Similar TPE core but with biphenyl-aldehyde substituents.
  • Applications : Used in sp²-carbon-conjugated COFs for energy storage, leveraging extended conjugation for enhanced conductivity .
  • Key Differences : Larger molecular weight (~588 g/mol) and increased hydrophobicity compared to the target compound, affecting solubility and pore geometry in COFs .
2.1.2 1,10,2,20-Tetrakis(4-formyl-(1,1′-biphenyl))ethene (TFBE)
  • Structure : TPE core with biphenyl-aldehyde groups but distinct connectivity .
  • Applications : Forms sql-topology COFs for gas adsorption and catalysis.
  • Key Differences : Bulkier structure reduces crystallinity in COFs compared to the target compound .
2.1.3 4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[benzaldehyde]
  • Structure : Porphyrin core with four benzaldehyde groups .
  • Applications : Electrocatalytic COFs for oxygen reduction reactions (ORR).
  • Key Differences : Metalloporphyrin integration enables redox activity, unlike the purely organic TPE-based target compound .

Functional Analogues

2.2.1 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraaniline
  • Structure : TPE core with terminal amine groups instead of aldehydes .
  • Applications : Forms dual-pore COFs (e.g., with terephthalaldehyde) for gas separation.
  • Key Differences : Reactivity shifted toward aldehyde-amine condensation, limiting use in AIE systems .
2.2.2 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzoic Acid
  • Structure : Carboxylic acid derivatives of the target compound .
  • Applications : Metal-organic frameworks (MOFs) for catalysis.
  • Key Differences : Acidic groups enable coordination chemistry, unlike the aldehyde-mediated dynamic covalent bonding of the target compound .

Performance Comparison

Compound Key Application Performance Metric Unique Advantage vs. Target Compound Reference
Target Compound Iodine Capture (COFs) 4.6 g/g uptake High surface area (1519 m²/g)
ETBC Energy Storage (COFs) Enhanced conductivity via sp²-conjugation Superior charge transport
TFBE Gas Adsorption (COFs) sql-topology with tunable pores Adaptability to bulky monomers
Porphyrin-Benzaldehyde Electrocatalysis ORR activity (e.g., 0.82 V vs. RHE) Redox-active metal centers

Commercial Accessibility

  • Target Compound : Widely available (e.g., Macklin, 98% purity) .
  • ETBC/TFBE: Limited commercial suppliers, often requiring custom synthesis .

Biological Activity

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (CAS number 2170451-48-4) is a compound characterized by its tetraphenylethylene core with four terminal aldehyde groups. It is primarily utilized as an organic linker for synthesizing covalent organic frameworks (COFs) and has garnered attention for its potential biological applications, particularly in cancer therapy and sensor technology.

  • Chemical Formula : C30H20O4
  • Molecular Weight : 444.49 g/mol
  • Purity : >98%
  • Appearance : Yellow powder

Synthesis and Applications

The compound's aldehyde groups are reactive and engage in imine condensation with amines to form imine linkages within COF networks. For instance, it has been used to synthesize the COF ETTA-PyTTA, which exhibits a high surface area of 1519 m²/g and significant iodine adsorption capability (4.6 g/g) .

Table 1: Properties of Selected COFs Synthesized with this compound

COF NameSurface Area (m²/g)Iodine Adsorption (g/g)Application
ETTA-PyTTA15194.6Sensor technology
COF-CuN/AN/ASonodynamic therapy

Biological Activity

Recent studies have highlighted the biological activity of this compound through its role in developing COFs that serve as sonosensitizers in anti-tumor therapies. The COF-Cu synthesized from this compound has shown remarkable efficacy in inhibiting tumor growth, demonstrating a significant reduction in tumor size compared to control groups (11 times growth reduction) .

Case Study: Sonodynamic Therapy Using COF-Cu

In a study conducted by Duan et al. (2023), the effectiveness of COF-Cu as a sonosensitizer was evaluated in vivo. The results indicated that tumors treated with COF-Cu exhibited considerable size reduction due to enhanced ultrasound-induced cavitation effects leading to localized heating and reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects is primarily attributed to:

  • Imine Linkage Formation : The ability to form stable imine bonds enhances the structural integrity of COFs.
  • Sonodynamic Activity : The incorporation of metal ions like copper facilitates sonodynamic effects that amplify therapeutic outcomes against tumors.

Aggregation-Induced Emission (AIE)

The high conjugation of this compound also makes it suitable for generating aggregation-induced emission (AIE) chromophores. For instance, the derivative TBI-TPE synthesized from this compound exhibited an AIE effect with a significant increase in emission intensity (13-fold enhancement at 525 nm), which can be leveraged for bioimaging applications .

Table 2: AIE Properties of TBI-TPE Derivative

PropertyValue
Emission Wavelength525 nm
AIE Enhancement Factor13 times

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting 1,3,6,8-tetrabromopyrene with 4-formylphenylboronic acid in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in 1,4-dioxane under reflux (72h, inert atmosphere), yielding 86% product purity. Elemental analysis (C: 64.19%, H: 4.38%) confirms structural integrity . Alternative routes include condensation reactions with trifluoroacetic acid in chloroform/water .

Q. How is the purity and structural conformation of this compound validated?

Key techniques include:

  • Elemental analysis : To verify stoichiometry (e.g., observed C: 64.19% vs. calculated C: 64.51%) .
  • NMR spectroscopy : To confirm aldehyde proton signals and aromatic backbone symmetry.
  • Mass spectrometry : To validate molecular weight (M.W: 618.67) .
  • X-ray diffraction (XRD) : For crystalline phase analysis (not explicitly cited but standard for COF precursors).

Q. What are the primary applications of this compound in foundational materials research?

It serves as a tetra-aldehyde linker for:

  • Covalent Organic Frameworks (COFs) : Forms imine-linked networks with amines (e.g., 1,3,6,8-tetrakis(4-aminophenyl)pyrene), yielding COFs with high surface area (1519 m²/g) and iodine adsorption (4.6 g/g) .
  • Aggregation-Induced Emission (AIE) dyes : Derivatives like TBI-TPE exhibit 13× emission enhancement at 525 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance COF crystallinity and surface area?

  • Solvent selection : Use 1,4-dioxane for improved solubility of aromatic precursors .
  • Catalyst loading : Pd(PPh₃)₄ at 10 mol% ensures efficient coupling .
  • Post-synthetic activation : Solvent exchange (e.g., acetone to methanol) to remove unreacted monomers and enhance porosity .
  • Thermal annealing : Heating under vacuum (150°C, 24h) to stabilize COF networks .

Q. What strategies address discrepancies between theoretical and observed COF surface areas?

Discrepancies may arise from:

  • Structural defects : Mitigated by optimizing monomer purity (>98%) and reaction time (72h vs. shorter durations) .
  • Pore blockage : Use Soxhlet extraction with THF to remove trapped reactants .
  • Gas adsorption protocol : Validate N₂ adsorption measurements at 77 K with multiple pressure points for accurate BET analysis .

Q. How does the compound’s conjugation influence its AIE properties in derived materials?

The tetraphenylethylene core restricts intramolecular rotation, enabling AIE. In TBI-TPE derivatives:

  • Restricted rotation : Aggregation-induced planarization enhances π-π stacking, increasing quantum yield.
  • Emission tuning : Substituent effects (e.g., electron-withdrawing groups) shift emission wavelengths .
  • Quantitative analysis : Time-resolved fluorescence spectroscopy to measure radiative/non-radiative decay pathways .

Data Contradiction and Methodological Challenges

Q. How should researchers resolve elemental analysis mismatches in synthesized batches?

  • Replicate synthesis : Ensure inert atmosphere consistency (e.g., argon vs. nitrogen) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product .
  • Alternative characterization : Complement elemental analysis with XPS or FTIR to detect trace impurities .

Q. Why do COFs derived from this compound exhibit variable iodine adsorption capacities?

Variability stems from:

  • Pore size distribution : Smaller pores (<1 nm) favor iodine encapsulation via physisorption .
  • Functional group density : Higher imine content (confirmed by FTIR) enhances chemisorption .
  • Competitive adsorption : Pre-activation at 150°C removes H₂O competing for adsorption sites .

Methodological Recommendations

Parameter Optimal Condition Evidence Source
CatalystPd(PPh₃)₄ (0.58 mmol)
Reaction Time72h (reflux)
COF ActivationSolvent exchange (acetone → methanol)
AIE CharacterizationFluorescence spectroscopy (λ_ex = 365 nm)

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